molecular formula C13H10N4O2 B5578264 7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol

7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol

Cat. No.: B5578264
M. Wt: 254.24 g/mol
InChI Key: UIKXESOLHHQXEV-UHFFFAOYSA-N
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Description

7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol, commonly known as PDB, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. PDB is a benzoxadiazole derivative, which is a class of compounds that exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Scientific Research Applications

Antiviral and Anticancer Applications

  • Antirhinovirus Agents : Compounds structurally related to this chemical, specifically 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, have been designed and tested as antirhinovirus agents. The synthesis process involved a new Horner−Emmons reagent for incorporating methyl vinylcarboxamide (Hamdouchi et al., 1999).
  • Anticancer Compounds : A series of anticancer compounds, including thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety, showed significant antitumor activity against various cancer cell lines, demonstrating their potential as therapeutic agents (El-All et al., 2015).

Antimicrobial and Antioxidant Properties

  • Antimicrobial and Antioxidant Agents : New fluorophores in the 3H-imidazo[4,5-e][2,1]benzoxazoles series showed promising antimicrobial activities against Gram-positive and Gram-negative bacterial species (Rezazadeh et al., 2015).
  • Antioxidant Activity : Compounds like 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles displayed significant antioxidant activities, highlighting their potential in medicinal chemistry (Bassyouni et al., 2012).

Enzyme Inhibition and Biological Screening

  • Alpha-Glucosidase Inhibitors : Benzimidazole derivatives have been identified as potent inhibitors of alpha-glucosidase, an enzyme target in diabetes treatment, demonstrating their therapeutic potential (Özil et al., 2016).
  • Anti-Inflammatory and Antioxidant Derivatives : Novel 3,4,5-Trisubstituted-1,2,4-Triazole Derivatives bearing a Benzimidazole Moiety showed potential anti-inflammatory and antioxidant activities, supported by molecular docking studies (Katikireddy et al., 2021).

Anticonvulsant and Anticancer Screening

  • Anticonvulsant Properties : Benzimidazole derivatives synthesized from o-phenylenediamine and phenoxyacetic acid exhibited notable anticonvulsant effects, underscoring their potential in treating epilepsy (Shaharyar et al., 2016).
  • Synthesis and Characterization for Cancer Treatment : Derivatives of 1H-benzimidazole have been explored for their anticancer properties, with certain compounds showing activity against breast cancer cell lines (Salahuddin et al., 2014).

Conducting Polymer Properties

  • Electrochromic Properties : Studies on benzimidazole derivatives like 4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2-phenyl-1H-benzo[d]imidazole (BImBEd) have revealed insights into the influence of hydrogen bonding on the electrochromic properties of conducting polymers (Akpinar et al., 2012).

Monoamine Oxidase Inhibitors

  • MAO B Inhibitors : Compounds like 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-ones have been identified as reversible, potent, and selective MAO B inhibitors, with potential applications in neurodegenerative disorders (Mazouz et al., 1993).

Carbonic Anhydrase Inhibitors and Anticancer Activity

  • CA IX Inhibitors : A series of 4-benzylidene-2-phenyl-5(4H)-imidazolone-based benzenesulfonamides were synthesized as inhibitors of carbonic anhydrase IX, demonstrating anticancer activity (Eldehna et al., 2019).

Properties

IUPAC Name

6-hydroxy-7-phenyl-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-17-10-7-6-9-11(16-19-15-9)12(10)14-13(17)8-4-2-1-3-5-8/h1-5,18H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKXESOLHHQXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C3=C1N(C(=N3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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